molecular formula C20H21FN6O2 B6418032 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013875-52-9

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6418032
CAS No.: 1013875-52-9
M. Wt: 396.4 g/mol
InChI Key: YLQJEDSAVUEAMK-UHFFFAOYSA-N
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Description

“8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials might include substituted pyrazoles, ethyl derivatives, and fluorobenzyl compounds. Common synthetic routes could involve:

    Nucleophilic substitution: reactions to introduce the pyrazolyl and fluorobenzyl groups.

    Alkylation: reactions to add the ethyl and methyl groups.

    Cyclization: reactions to form the purine ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to speed up the reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure the reactions proceed efficiently.

Chemical Reactions Analysis

Types of Reactions

“8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing agents: like potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: like halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

“8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” could have various scientific research applications, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential as a therapeutic agent for diseases like cancer or neurological disorders.

    Industry: Using it as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for “8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to and inhibiting the activity of enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other purine derivatives with different substituents. Examples could be:

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

The uniqueness of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” lies in its specific substituents, which can confer unique biological activities and chemical reactivity compared to other purine derivatives.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-1-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-5-25-16-17(22-19(25)27-13(3)10-12(2)23-27)24(4)20(29)26(18(16)28)11-14-8-6-7-9-15(14)21/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQJEDSAVUEAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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